Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]- (9CI)
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Overview
Description
“Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” is a chemical compound with the molecular formula C8H12N2O4 . It is a derivative of acetic acid, which is an organic compound that contains two functional groups, a nitrile (−C≡N) and a carboxylic acid .
Synthesis Analysis
The synthesis of related compounds such as cyanoacetic acid involves the treatment of chloroacetate salts with sodium cyanide followed by acidification . Electrosynthesis by cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile also affords cyanoacetic acid .Molecular Structure Analysis
The molecular structure of “Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” can be represented as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Cyanoacetic acid, a related compound, undergoes decarboxylation upon heating at 160 °C to give acetonitrile . It is also used in cyanoacetylation .Physical and Chemical Properties Analysis
The physical and chemical properties of “Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)” such as its density, melting point, boiling point, etc., are not explicitly mentioned in the available resources .Scientific Research Applications
Flavor Chemistry
The interaction of carbonyl compounds with amino acids plays a crucial role in flavor development in dairy products. Research by Griffith and Hammond (1989) highlights the generation of Swiss cheese flavor components through the reaction of various amino acids with carbonyl compounds. This study elucidates the importance of carbonyl-amino acid complexes in creating flavors, identifying specific reactions that produce key flavor compounds such as isovaleraldehyde, 2-methylbutanal, and acetophenone, among others (Griffith & Hammond, 1989).
Nitrogen-Containing Heterocycles Synthesis
Miyamoto and Yamazaki (1989) explored the synthesis of nitrogen-containing heterocycles, particularly focusing on the formation of new 1,2,4-triazole derivatives. Their work demonstrates how treating certain amino-N-dimethylaminomethylenehydrazones with hot acetic acid leads to the formation of symmetrical and unsymmetrical 1,2,4-triazole compounds, depending on the nature of the starting carbonyl compound (Miyamoto & Yamazaki, 1989).
Metal Complexes with Oxime Analogues
Research into copper(II) and nickel(II) complexes with oxime analogues of amino acids, conducted by Sliva et al. (1998), reveals the formation of dimeric complexes across a broad pH range. This work adds valuable insights into the design of new chelating agents, highlighting the effectiveness of 2-cyano-2-(hydroxyimino)acetic acid and its derivatives in complex formation with Cu2+ and Ni2+ ions, offering potential applications in coordination chemistry and material sciences (Sliva et al., 1998).
Synthesis of Chiral Compounds
The synthesis of chiral [Rh(aminocarboxylato)(η4-cod)] and chiral Rh(amino alcohol)(η4-cod) complexes demonstrates the potential of acetic acid derivatives in creating homochiral helix-enantiomers. Enamullah et al. (2006) have provided evidence of spontaneous resolution of racemic mixtures into homochiral compounds, which could have significant implications for asymmetric synthesis and the development of enantioselective catalysts (Enamullah et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,1-3H3,(H,10,13)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHAVRMAESBRPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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